4-(10-Bromoanthracen-9-yl)benzonitrile 4-(10-Bromoanthracen-9-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 937372-45-7
VCID: VC4133284
InChI: InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N
Molecular Formula: C21H12BrN
Molecular Weight: 358.2

4-(10-Bromoanthracen-9-yl)benzonitrile

CAS No.: 937372-45-7

Cat. No.: VC4133284

Molecular Formula: C21H12BrN

Molecular Weight: 358.2

* For research use only. Not for human or veterinary use.

4-(10-Bromoanthracen-9-yl)benzonitrile - 937372-45-7

Specification

CAS No. 937372-45-7
Molecular Formula C21H12BrN
Molecular Weight 358.2
IUPAC Name 4-(10-bromoanthracen-9-yl)benzonitrile
Standard InChI InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H
Standard InChI Key RNHJKKXBUXNXPB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(10-Bromoanthracen-9-yl)benzonitrile features a planar anthracene core substituted at the 9-position with a benzonitrile group and at the 10-position with a bromine atom. The anthracene moiety’s extended π-conjugation system contributes to its fluorescence and electronic properties, while the bromine atom enhances reactivity in cross-coupling reactions . The benzonitrile group introduces polarity, influencing solubility and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₂BrN
Molecular Weight358.24 g/mol
Melting Point200–204°C (202°C typical)
AppearanceWhite to green crystalline powder

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is primarily synthesized via Suzuki-Miyaura cross-coupling between 9-bromoanthracene and benzeneboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert conditions . Typical yields exceed 70% after purification by column chromatography.

Reaction Scheme:

9-Bromoanthracene+Benzeneboronic AcidPd catalyst, Base4-(10-Bromoanthracen-9-yl)benzonitrile\text{9-Bromoanthracene} + \text{Benzeneboronic Acid} \xrightarrow{\text{Pd catalyst, Base}} \text{4-(10-Bromoanthracen-9-yl)benzonitrile}

Table 2: Synthesis Conditions Comparison

ParameterLaboratory ScaleIndustrial Scale
CatalystPd(PPh₃)₄ (1 mol%)Heterogeneous Pd/C (0.5 mol%)
SolventTHF/DMSOToluene/Water biphasic
Temperature80°C100–120°C
Reaction Time12–24 hours2–4 hours

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 202°C, indicative of moderate thermal stability . It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and aromatic hydrocarbons (e.g., toluene).

Spectroscopic Characterization

  • NMR: ¹H NMR confirms the anthracene aromatic protons (δ 7.5–8.5 ppm) and benzonitrile substituents .

  • GC-MS: Purity exceeding 98% is verified via gas chromatography .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with reagents like sodium methoxide or amines, yielding derivatives such as 4-(10-methoxyanthracen-9-yl)benzonitrile .

Cross-Coupling Reactions

The bromo group participates in Suzuki, Sonogashira, and Heck couplings, enabling the construction of extended π-systems for optoelectronic materials . For example, coupling with phenylacetylene forms luminescent anthracene-alkyne hybrids.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ oxidizes the anthracene core to anthraquinone, altering electronic properties.

  • Reduction: LiAlH₄ reduces the nitrile to an amine, enhancing solubility for biological applications.

Applications in Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The anthracene core’s high fluorescence quantum yield (Φ ~0.8) makes this compound a viable emissive layer material in blue-emitting OLEDs . Its rigid structure reduces excimer formation, improving color purity.

Fluorescent Probes

Functionalized derivatives serve as bioimaging agents, where the nitrile group enables conjugation to biomolecules . The bromine atom allows post-functionalization with targeting moieties .

Polymeric and Nanomaterials

Incorporation into conductive polymers (e.g., polyaniline composites) enhances charge mobility in organic photovoltaics. Bromine’s reactivity facilitates covalent attachment to carbon nanotubes for hybrid nanomaterials .

ParameterDetail
CAS RN937372-45-7
PubChem CID118465253
HS Code2926.90.4801

Comparison with Halogenated Analogs

Electronic Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, slowing substitution kinetics but improving regioselectivity.

  • Bromine vs. Iodine: Iodo analogs exhibit higher reactivity in Sonogashira couplings but lower thermal stability.

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